molecular formula C8H16N4 B1272288 4-allylpiperazine-1-carboximidamide CAS No. 705944-25-8

4-allylpiperazine-1-carboximidamide

Cat. No.: B1272288
CAS No.: 705944-25-8
M. Wt: 168.24 g/mol
InChI Key: HTZUFHUCBPHQSD-UHFFFAOYSA-N
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Description

4-allylpiperazine-1-carboximidamide is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₈H₁₆N₄ and a molecular weight of 168.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allylpiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-allylpiperazine-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-allylpiperazine-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-allylpiperazine-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog without the prop-2-en-1-yl and carboximidamide groups.

    N-alkylpiperazines: Compounds with various alkyl groups attached to the piperazine ring.

    Carboximidamides: Compounds with the carboximidamide functional group attached to different scaffolds.

Uniqueness

4-allylpiperazine-1-carboximidamide is unique due to its combination of the prop-2-en-1-yl group and the carboximidamide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-prop-2-enylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-2-3-11-4-6-12(7-5-11)8(9)10/h2H,1,3-7H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZUFHUCBPHQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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